(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic molecule characterized by its unique structure, which includes a benzotriazole moiety, a methoxyphenyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzotriazole Moiety: The synthesis begins with the preparation of the benzotriazole moiety, which can be achieved through the reaction of o-phenylenediamine with nitrous acid.
Attachment of the Benzotriazole to the Methoxyphenyl Group: The benzotriazole is then attached to the methoxyphenyl group via a nucleophilic substitution reaction, often using a suitable base such as sodium hydride.
Formation of the Prop-2-en-1-one Backbone: The final step involves the formation of the prop-2-en-1-one backbone through a Claisen-Schmidt condensation reaction between the benzotriazole-methoxyphenyl intermediate and 4-hydroxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-en-1-one backbone, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The benzotriazole moiety is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[3-(1H-benzotriazol-1-ylmethyl)-4-hydroxyphenyl]-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one
Uniqueness
The unique combination of the benzotriazole moiety, methoxyphenyl group, and hydroxyphenyl group in (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE distinguishes it from similar compounds. This specific arrangement allows for unique interactions with molecular targets and distinct chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4g/mol |
IUPAC Name |
(E)-3-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H19N3O3/c1-29-23-13-7-16(6-12-22(28)17-8-10-19(27)11-9-17)14-18(23)15-26-21-5-3-2-4-20(21)24-25-26/h2-14,27H,15H2,1H3/b12-6+ |
InChI Key |
ABOVCHMGGVPUAX-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)CN3C4=CC=CC=C4N=N3 |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)CN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.